![molecular formula C15H16N4O2 B2985969 1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 685135-60-8](/img/structure/B2985969.png)
1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Overview
Description
The compound “1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone” is a member of the triazolopyrimidines . It is an extremely selective adenosine A2A receptor antagonist that binds to human and rat A2A receptors with high affinity .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, which includes the compound , involves the use of 3-amino-1,2,4-triazole . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are crucial in medicinal chemistry due to their biological activities. The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including our compound of interest, is an actively pursued area of research. These compounds are synthesized using sustainable methodologies, often involving microwave-mediated, catalyst-free reactions . This eco-friendly approach yields products in good-to-excellent yields and demonstrates broad substrate scope and functional group tolerance .
Anticancer Activity
Polycyclic systems containing the 1,2,4-triazolo[1,5-a]pyrimidine moiety have been reported to exhibit antitumor activities . The structural features of these compounds allow them to interact with various biological targets, making them potential candidates for cancer treatment.
Inhibitors for Enzymes and Receptors
The triazolo[1,5-a]pyrimidine derivatives act as inhibitors for several enzymes and receptors. They have been identified as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These inhibitory activities make them valuable for the treatment of diseases related to these enzymes and receptors.
Cardiovascular Therapeutics
Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have applications in treating cardiovascular disorders . Their ability to modulate biological pathways related to heart diseases makes them significant in this field.
Treatment of Type 2 Diabetes
The same class of compounds has been utilized in the management of type 2 diabetes . Their interaction with biological systems involved in glucose metabolism can help in controlling blood sugar levels.
Antimalarial Agents
Some derivatives are used as dihydroorotate dehydrogenase inhibitors with antimalarial activity . This application is particularly important in the search for new treatments against malaria.
Material Sciences
These compounds also find applications in material sciences . Their unique chemical properties can be exploited in the development of new materials with specific functions.
Antiviral and Antimicrobial Properties
Lastly, the triazolo[1,5-a]pyrimidine derivatives exhibit antiviral and antimicrobial properties, making them useful in the development of new drugs to combat infections .
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This allows them to form specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to have a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Pharmacokinetics
Triazole compounds are known for their good therapeutic index and safety profile , which suggests that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of pharmacological activities of triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
The future research directions for this compound could involve further exploration of its pharmacological activities, as well as the development of new synthetic methodologies for accessing new 1,2,4-triazole-containing scaffolds . This could potentially lead to the discovery of new drug candidates .
properties
IUPAC Name |
1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-13(10(2)20)14(19-15(18-9)16-8-17-19)11-5-4-6-12(7-11)21-3/h4-8,14H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHYKSIZHPRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326088 | |
| Record name | 1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
685135-60-8 | |
| Record name | 1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)
![1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985887.png)
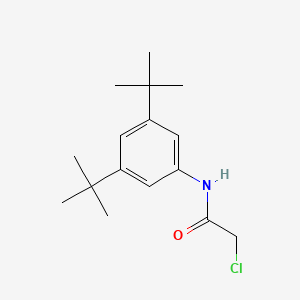
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2985890.png)
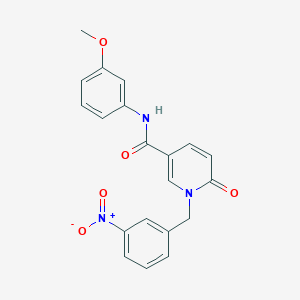
![Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide](/img/structure/B2985892.png)
![6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985893.png)
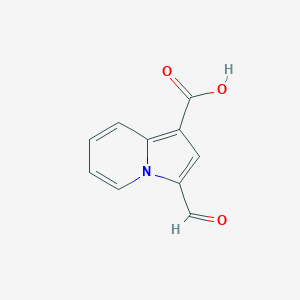

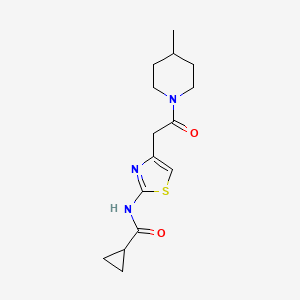
![N-(2-ethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2985902.png)
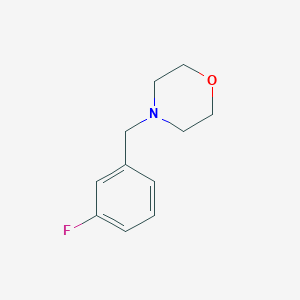
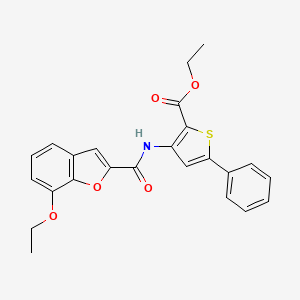
![N~4~-(2-furylmethyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2985908.png)